2-Butenoic acid, octyl ester, (2E)-
Description
2-Butenoic acid, octyl ester, (2E)-, also known as octyl (E)-2-butenoate, is an unsaturated ester characterized by an eight-carbon (octyl) alcohol moiety esterified with (2E)-2-butenoic acid. The (2E) configuration denotes the trans stereochemistry of the double bond in the butenoic acid backbone.
Properties
CAS No. |
173605-13-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30188 |
Synonyms |
2-Butenoic acid, octyl ester, (2E)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
Hexyl (2E)-2-Butenoate
- Structure: Hexyl ester of (2E)-2-butenoic acid.
- Molecular Formula : C₁₀H₁₈O₂.
- Key Differences :
Isobutyl (2E)-2-Butenoate
- Structure : Branched isobutyl (2-methylpropyl) ester.
- Molecular Formula : C₈H₁₄O₂.
Ethyl (2E)-2-Butenoate
- Structure: Ethyl ester of (2E)-2-butenoic acid.
- Molecular Formula : C₆H₁₀O₂.
- Key Differences: Significantly lower molecular weight (114.14 g/mol) and higher volatility. Widely used as a flavoring agent (e.g., fruity notes) due to its low persistence .
Unsaturated and Branched Esters
Citronellyl Tiglate
- Structure: (E)-3,7-Dimethyl-6-octenyl ester of 2-methyl-2-butenoic acid.
- Molecular Formula : C₁₅H₂₆O₂.
- Key Differences :
Z3-Dodecenyl E2-Butenoate
Aromatic and Functionalized Esters
Benzyl (2E)-2-Butenoate
- Structure: Benzyl ester of (2E)-2-butenoic acid.
- Molecular Formula : C₁₁H₁₂O₂.
- Key Differences: Aromatic benzyl group introduces π-π interactions, enhancing UV stability and altering solubility (more polar than octyl ester). Potential application in polymer plasticizers or bioactive compounds due to its aromaticity .
(2E)-4-(3-Hydroxy-2-Nitrophenyl)-4-Oxo-2-Butenoic Acid Methyl Ester
- Structure : Methyl ester with a nitro-substituted phenyl ketone group.
- Molecular Formula: C₁₁H₉NO₆.
- Key Differences :
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Octyl (2E)-2-butenoate | ~184.28 | ~280–300* | ~5.2 |
| Hexyl (2E)-2-butenoate | 170.25 | ~220–240 | ~4.1 |
| Ethyl (2E)-2-butenoate | 114.14 | ~152–154 | ~1.8 |
| Benzyl (2E)-2-butenoate | 176.21 | ~260–270 | ~3.0 |
*Estimated based on homologous series.
Bioactivity
- Octyl (2E)-2-butenoate: Limited direct bioactivity data, but structurally related esters (e.g., compound 9 in ) exhibit anti-colon cancer activity (IC₅₀ = 113.03 μg/mL for HT29 cells) .
- Citronellyl Tiglate : Used in insect repellents and antimicrobial formulations due to terpene-derived bioactivity .
- Benzyl Derivatives : Aromatic esters often show enhanced cytotoxicity in cancer cell lines compared to aliphatic analogs .
Preparation Methods
Catalytic Esterification of (2E)-2-Butenoic Acid with Octanol
The direct esterification of (2E)-2-butenoic acid (crotonic acid) with octanol represents the most straightforward route to octyl crotonate. This method typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH), under reflux conditions. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of octanol attacks the electrophilic carbonyl carbon of crotonic acid. A Dean-Stark apparatus is often utilized to remove water, shifting the equilibrium toward ester formation .
Table 1: Acid-Catalyzed Esterification Conditions
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Crotonic acid, Octanol | H₂SO₄ | 120 | 6 | 72 |
| Crotonic acid, Octanol | p-TsOH | 110 | 8 | 68 |
Notably, the use of enzymatic catalysts, such as immobilized lipases (e.g., Candida antarctica lipase B), offers a greener alternative, enabling esterification at milder temperatures (40–60°C) with yields exceeding 80% . However, prolonged reaction times (24–48 h) and enzyme costs limit industrial scalability.
Palladium-Catalyzed Synthesis from Butadiene Derivatives
Palladium-catalyzed dimerization of 1,3-dienes provides a novel pathway to α,β-unsaturated esters. As demonstrated in US Patent 3,534,088, butadiene reacts with carboxylic acids in the presence of palladium acetate to form octadienyl esters . Adapting this method, crotonic acid substitutes acetic acid, leading to the direct formation of octyl crotonate via a tandem dimerization-esterification mechanism. Key steps include:
-
Dimerization : Palladium acetate facilitates the coupling of two butadiene molecules.
-
Esterification : The resultant diene intermediate reacts with crotonic acid to form the octenyl ester.
-
Isomerization : Thermal or catalytic treatment ensures the trans-configuration of the double bond.
Table 2: Palladium-Catalyzed Reaction Parameters
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | 90 | 10 | 65 |
| PdCl₂/PPh₃ | 110 | 15 | 58 |
This method’s efficiency hinges on the absence of oxidizing agents, which minimizes peroxide formation and side reactions . Recycling palladium catalysts via extraction (e.g., pentane washes) enhances cost-effectiveness.
Knoevenagel Condensation for α,β-Unsaturated Esters
The Knoevenagel condensation, traditionally used for synthesizing α,β-unsaturated nitriles, can be adapted for ester synthesis. As reported in a ChemRxiv study, octyl cyanoacetate condenses with aldehydes in the presence of piperidine to yield cyanoacrylates . Modifying this approach, crotonic acid reacts with octanol under basic conditions to form octyl crotonate. The mechanism involves deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde (or acid derivative) and subsequent elimination.
Table 3: Condensation Reaction Optimization
| Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Toluene | 80 | 75 |
| DBU | Ethanol | 70 | 68 |
Purification via fractional distillation or crystallization (using 2-propanol) yields high-purity (>95%) octyl crotonate . Stereoselectivity is ensured by employing trans-crotonic acid as the starting material.
Transesterification of Methyl Crotonate with Octanol
Transesterification offers a versatile route to octyl crotonate, particularly when starting from readily available methyl crotonate. Titanium(IV) isopropoxide or sodium methoxide catalyzes the alkoxy exchange between methyl crotonate and octanol. The reaction proceeds via a tetrahedral intermediate, with methanol removal driving completion.
Table 4: Transesterification Parameters
| Catalyst | Molar Ratio (Octanol:Ester) | Yield (%) |
|---|---|---|
| Ti(OiPr)₄ | 3:1 | 82 |
| NaOMe | 5:1 | 74 |
This method’s scalability is advantageous for industrial production, though excess octanol recovery remains a challenge.
Stereoselective Isomerization Techniques
Ensuring the E-configuration of octyl crotonate is critical for its application performance. Photoisomerization (UV irradiation at 254 nm) or catalytic isomerization (using iodine or rhodium complexes) converts the Z-isomer to the thermodynamically stable E-form. For instance, RhCl(PPh₃)₃ catalyzes double-bond migration at 50°C, achieving >90% trans-selectivity .
Comparative Analysis of Synthesis Methods
Table 5: Method Comparison
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Acid-Catalyzed | Low cost, simple setup | Corrosive catalysts | Moderate |
| Palladium-Catalyzed | High atom economy | Expensive catalysts | Low |
| Knoevenagel | High purity | Requires anhydrous conditions | High |
| Transesterification | Scalable | Solvent recovery needed | High |
Q & A
Q. How can researchers confirm the structural identity of 2-Butenoic acid, octyl ester, (2E)- using analytical techniques?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC/MS):
Retention time (RT) and mass spectral fragmentation patterns are critical. For example, structurally similar esters like isobutyl-(2E)-butenoate show RT = 7.62 and characteristic fragments at m/z 142 (molecular ion) and 85 (base peak from α-cleavage) . - Nuclear Magnetic Resonance (NMR):
The (2E)-configuration can be confirmed via coupling constants (J = 12–16 Hz for trans-vinylic protons). The octyl ester’s terminal methyl group (δ ~0.88 ppm) and ester carbonyl (δ ~170 ppm in NMR) are diagnostic .
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Parameter | Value | Reference |
|---|---|---|---|
| GC/MS | RT | ~20–25 min* | |
| NMR | δ (vinylic H) | 5.8–6.3 ppm (d, J = 14 Hz) | |
| NMR | δ (C=O) | ~170 ppm | |
| *Exact RT varies by column and conditions. |
Q. What are the standard synthetic routes for 2-Butenoic acid, octyl ester, (2E)- in laboratory settings?
Methodological Answer:
- Esterification via Acid Catalysis:
React 2E-2-butenoic acid with octanol using HSO or p-toluenesulfonic acid. Monitor reaction completion via FT-IR (disappearance of -OH stretch at ~2500–3500 cm). Yields typically 70–85% after purification by vacuum distillation . - Transesterification:
Use methyl or ethyl esters of 2-butenoic acid with octanol under basic conditions (e.g., KCO in DMF). Requires rigorous exclusion of moisture to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize isomerization during synthesis?
Methodological Answer:
- Temperature Control:
Maintain temperatures <80°C to prevent thermal isomerization of the (2E)-double bond. Higher temperatures (>100°C) favor (2Z)-formation, detectable via NMR . - Catalyst Selection:
Use Lewis acids like Ti(OiPr) instead of Brønsted acids to reduce side reactions. For example, Ti-based catalysts improve stereochemical retention by 15–20% in esterification .
Q. Table 2: Yield and Isomer Purity Under Different Conditions
| Catalyst | Temp (°C) | % Yield | (2E):(2Z) Ratio |
|---|---|---|---|
| HSO | 70 | 78 | 85:15 |
| Ti(OiPr) | 65 | 82 | 95:5 |
| KCO | 90 | 65 | 70:30 |
Q. What are the stability challenges of 2-Butenoic acid, octyl ester, (2E)- under varying storage conditions?
Methodological Answer:
- Oxidative Degradation:
The α,β-unsaturated ester is prone to oxidation. Accelerated aging studies (40°C, 75% RH) show 10–15% degradation over 30 days. Stabilize with 0.1% BHT (butylated hydroxytoluene) to reduce degradation to <5% . - Hydrolysis:
At pH <4 or >8, ester hydrolysis occurs. Monitor via HPLC: retention time shifts and new peaks for 2-butenoic acid (RT ~5–7 min) .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar esters?
Methodological Answer:
- Meta-Analysis of Structure-Activity Relationships (SAR):
Compare substituent effects. For example, fluorophenyl-substituted analogs (e.g., 2-cyano-3-(4-fluorophenyl)-2-butenoate) show enhanced antimicrobial activity due to electron-withdrawing groups, while alkyl esters like octyl derivatives prioritize lipophilicity for membrane penetration . - Standardized Assays:
Replicate studies under identical conditions (e.g., MIC testing at pH 7.4, 37°C) to eliminate variability. Discrepancies in MIC values (±2–3 μg/mL) often arise from differences in microbial strains or inoculum size .
Q. What advanced computational methods predict the physicochemical properties of 2-Butenoic acid, octyl ester, (2E)-?
Methodological Answer:
- Density Functional Theory (DFT):
Calculate logP (octanol-water partition coefficient) using B3LYP/6-31G* basis sets. Predicted logP ≈ 4.2 aligns with experimental values (4.0–4.5), validating its lipophilicity . - Molecular Dynamics (MD):
Simulate membrane permeability by modeling interactions with lipid bilayers. Results indicate preferential partitioning into hydrophobic regions, supporting its use as a drug delivery enhancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
